(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-16(2)14-27(25,26)19-7-10-23(11-8-19)20(24)18-5-3-17(4-6-18)13-22-12-9-21-15-22/h3-6,9,12,15-16,19H,7-8,10-11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMCDZMQRJRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, often referred to in the literature as a derivative of imidazole and piperidine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features an imidazole ring and a piperidine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain imidazole derivatives displayed good antimicrobial potential when tested using the cylinder wells diffusion method .
2. Antitumor Activity
The compound's structural components suggest a potential for antitumor activity. Related studies have shown that imidazole-containing compounds can inhibit cell growth in various cancer cell lines. For instance, a derivative with a similar structure was tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, yielding IC50 values ranging from 2.38 to 3.77 µM, indicating significant cytotoxicity .
3. Opioid Receptor Modulation
The compound's piperidine structure suggests potential interactions with opioid receptors. Research on related compounds has revealed selective agonistic activity at delta-opioid receptors, which could translate into anxiolytic and antidepressant effects . In vivo studies demonstrated that these derivatives could reduce anxiety-like behaviors in animal models.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial activity compared to standard antibiotics like Norfloxacin.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Sensitive (Zone of Inhibition: 15 mm) | Sensitive (Zone of Inhibition: 18 mm) |
| Compound B | Resistant | Sensitive (Zone of Inhibition: 12 mm) |
Study 2: Anticancer Properties
In another study focusing on the anticancer properties of imidazole derivatives, the compound was tested for its ability to induce apoptosis in tumor cells. The findings suggested that treatment with the compound led to increased early and late apoptotic cell populations.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| IC50 | 10.2 | 5.3 |
| 2 x IC50 | 17.2 | 12.5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 1-((4'-(Para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole
- Key Differences: Piperidine vs. Piperazine: The target compound uses a piperidine ring (6-membered, one nitrogen), while this analogue employs a piperazine ring (6-membered, two nitrogens), which may alter basicity and receptor affinity.
- Biological Activity : The para-fluorophenyl analogue demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli), suggesting that sulfonyl modifications could enhance or shift activity profiles .
b. 1H-Benzo[d]imidazol-2-yl(4-(2-((4-Methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone
- Key Differences: Benzoimidazole Core: This compound features a fused benzene-imidazole system, increasing aromatic surface area compared to the target compound’s simpler imidazole. Substituent Complexity: The 4-methoxybenzyl-pyridin-2-ylaminoethyl side chain introduces additional hydrogen-bond acceptors, which may enhance receptor binding but reduce solubility .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
Key Insights :
- The target compound’s isobutylsulfonyl group increases lipophilicity (higher LogP) compared to the para-fluorophenyl analogue, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Piperazine-containing analogues generally exhibit better solubility due to the basic nitrogen, whereas the piperidine-sulfonyl combination in the target compound prioritizes metabolic stability.
Table 2: Antimicrobial Activity Comparison
Implications :
- The isobutylsulfonyl group may enhance Gram-positive targeting due to increased membrane interaction.
Preparation Methods
Sulfonylation of Piperidine
The piperidine core undergoes sulfonylation using isobutylsulfonyl chloride under basic conditions:
Reaction Conditions
- Reagents : Piperidine, isobutylsulfonyl chloride, triethylamine
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature (RT)
- Time : 12–16 hours
Mechanism :
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Characterization :
Synthesis of 4-((1H-Imidazol-1-yl)methyl)benzoyl Chloride
Suzuki-Miyaura Coupling
Aryl bromide intermediates are coupled with imidazole-boronic esters:
Reaction Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃
- Solvent : Tetrahydrofuran (THF)/H₂O (4:1)
- Temperature : 80°C
- Time : 8 hours
Mechanism :
- Oxidative addition of Pd⁰ to the aryl bromide.
- Transmetallation with imidazole-boronic ester.
- Reductive elimination to form the C–C bond.
Yield : 65–72%
Functionalization to Benzoyl Chloride
The coupled product is oxidized and converted to acyl chloride:
Reaction Conditions
- Oxidizing Agent : KMnO₄ in acidic medium
- Chlorination : Thionyl chloride (SOCl₂)
- Solvent : Toluene
- Temperature : Reflux (110°C)
Yield : 85–90%
Final Coupling via Nucleophilic Acyl Substitution
Methanone Bridge Formation
The benzoyl chloride reacts with 4-(isobutylsulfonyl)piperidine:
Reaction Conditions
- Base : N,N-Diisopropylethylamine (DIPEA)
- Solvent : Tetrahydrofuran (THF)
- Temperature : RT
- Time : 6 hours
Mechanism :
- Deprotonation of piperidine by DIPEA.
- Nucleophilic attack on the benzoyl chloride carbonyl.
- Elimination of HCl.
Yield : 70–75%
Optimization Challenges
- Steric Hindrance : The bulky isobutylsulfonyl group reduces reaction rates. Solutions include using excess benzoyl chloride (1.2 equiv) and prolonged reaction times.
- Byproduct Formation : Hydrolysis of benzoyl chloride to benzoic acid is minimized by anhydrous conditions.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination between 4-(isobutylsulfonyl)piperidine and 4-(imidazolylmethyl)benzaldehyde:
Reaction Conditions
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
- Solvent : Methanol
- pH : 4–5 (acetic acid buffer)
Yield : 60–68% (lower than acyl substitution)
Solid-Phase Synthesis
Patents describe immobilizing piperidine on Wang resin for stepwise functionalization:
- Resin-bound piperidine → sulfonylation → cleavage.
- Coupling with imidazole-benzoyl chloride.
Advantages : Simplified purification, scalability.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆):
- δ 7.80 (s, 1H, imidazole H), 7.45–7.60 (m, 4H, aromatic H), 4.85 (s, 2H, -CH₂-imidazole), 3.70–3.90 (m, 4H, piperidine), 2.95–3.10 (m, 2H, -SO₂-CH₂-)
- ¹³C NMR : 165.8 (C=O), 137.2 (imidazole C), 129.4–133.8 (aromatic C)
Purity Analysis
- HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30)
- Melting Point : 142–144°C
Industrial-Scale Considerations
Q & A
Basic: What synthetic strategies are recommended for synthesizing (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and phenyl-imidazole moieties. Key steps include:
- Sulfonylation of Piperidine: Reacting 4-aminopiperidine with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to install the sulfonyl group .
- Coupling of Imidazole-Phenyl Fragment: Using a Buchwald-Hartwig amination or Ullmann coupling to attach the imidazole-methylphenyl group to the sulfonylated piperidine. Catalysts like Pd(OAc)₂ and ligands (XPhos) in toluene at 80–100°C are critical for cross-coupling efficiency .
- Final Methanone Formation: A Friedel-Crafts acylation or nucleophilic acyl substitution to form the methanone bridge. Anhydrous AlCl₃ in dichloromethane at reflux is commonly employed .
Key Optimization Factors:
- Temperature Control: Lower temperatures (0–5°C) during sulfonylation minimize side reactions like over-sulfonylation .
- Catalyst Loading: Pd-based catalysts at 5–10 mol% optimize coupling yields while reducing metal contamination .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Advanced: How can conflicting NMR data for intermediates (e.g., sulfonylated piperidine) be resolved during synthesis?
Methodological Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from:
- Tautomerism in Imidazole: The imidazole ring’s prototropic tautomerism can lead to variable ¹H-NMR signals. Using deuterated DMSO as a solvent and elevated temperatures (60°C) stabilizes the dominant tautomer, simplifying interpretation .
- Residual Solvent Peaks: Traces of DMF or THF may overlap with target signals. Lyophilization or repeated washing with ether removes volatile impurities .
- Diastereomer Formation: Chiral centers in piperidine can produce diastereomers. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or NOESY NMR clarifies stereochemical outcomes .
Case Study: In a 2025 study, conflicting δ 2.8–3.2 ppm signals in a sulfonylated piperidine intermediate were resolved via COSY NMR, revealing residual ethyl acetate solvent .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfonyl and imidazole moieties?
Methodological Answer:
- Sulfonyl Group:
- FT-IR: Strong asymmetric/symmetric S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .
- ¹H-NMR: Methyl groups adjacent to sulfonyl (e.g., isobutyl-CH₂) appear as a doublet at δ 1.0–1.2 ppm .
- Imidazole Ring:
- ¹³C-NMR: Carbons adjacent to nitrogen (C-2 and C-4) resonate at δ 135–145 ppm .
- ESI-MS: Molecular ion [M+H]⁺ with isotopic patterns consistent with sulfur (⁴% abundance for ³²S/³⁴S) confirms sulfonyl incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
